molecular formula C9H12ClNO2S B13539741 Ethyl (r)-3-amino-3-(5-chlorothiophen-2-yl)propanoate

Ethyl (r)-3-amino-3-(5-chlorothiophen-2-yl)propanoate

Cat. No.: B13539741
M. Wt: 233.72 g/mol
InChI Key: BOQOGHKICIXWDC-ZCFIWIBFSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Ethyl ®-3-amino-3-(5-chlorothiophen-2-yl)propanoate is a compound that belongs to the class of thiophene derivatives. Thiophene is a five-membered heteroaromatic compound containing a sulfur atom. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science due to their interesting biological and physiological properties .

Chemical Reactions Analysis

Ethyl ®-3-amino-3-(5-chlorothiophen-2-yl)propanoate undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common reagents include potassium permanganate and hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reagents include lithium aluminum hydride and sodium borohydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield thiols or thioethers .

Mechanism of Action

The mechanism of action of Ethyl ®-3-amino-3-(5-chlorothiophen-2-yl)propanoate involves its interaction with specific molecular targets and pathways. It may act as an inhibitor of certain enzymes or receptors, thereby modulating biological processes. The exact molecular targets and pathways involved depend on the specific application and context .

Comparison with Similar Compounds

Ethyl ®-3-amino-3-(5-chlorothiophen-2-yl)propanoate can be compared with other thiophene derivatives such as:

What sets Ethyl ®-3-amino-3-(5-chlorothiophen-2-yl)propanoate apart is its unique combination of functional groups, which confer specific chemical reactivity and biological activity. This makes it a valuable compound for various scientific and industrial applications .

Properties

Molecular Formula

C9H12ClNO2S

Molecular Weight

233.72 g/mol

IUPAC Name

ethyl (3R)-3-amino-3-(5-chlorothiophen-2-yl)propanoate

InChI

InChI=1S/C9H12ClNO2S/c1-2-13-9(12)5-6(11)7-3-4-8(10)14-7/h3-4,6H,2,5,11H2,1H3/t6-/m1/s1

InChI Key

BOQOGHKICIXWDC-ZCFIWIBFSA-N

Isomeric SMILES

CCOC(=O)C[C@H](C1=CC=C(S1)Cl)N

Canonical SMILES

CCOC(=O)CC(C1=CC=C(S1)Cl)N

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.